5-(5-Methylfuran-2-yl)-1,2-oxazole-4-carboxylic acid
Overview
Description
5-Methylfuran-2-boronic acid pinacol ester is a chemical compound with the molecular formula C11H17BO3 . It’s a highly valuable building block in organic synthesis .
Synthesis Analysis
Protodeboronation of pinacol boronic esters, such as 5-Methylfuran-2-boronic acid pinacol ester, has been reported. This process involves a radical approach .Molecular Structure Analysis
The molecular weight of 5-Methylfuran-2-boronic acid pinacol ester is 208.06 g/mol . The InChI Key is FNPZFZKLYGWKLH-UHFFFAOYSA-N .Chemical Reactions Analysis
An 81% yield of bis(5-methylfuran-2-yl)methane (BMFM) can be obtained from 5-methylfurfuryl alcohol (5-MFA) and a 59% total yield of C11 biodiesel was obtained from 5-methylfurfural (5-MF) .Physical and Chemical Properties Analysis
The density of 5-Methylfuran-2-boronic acid pinacol ester is 1.023 . The compound is very soluble .Scientific Research Applications
Synthesis of Derivatives
Methyl esters of 2-aryl-5-hydrazino-1,3-oxazole-4-carboxylic acids are used to synthesize methyl esters of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids and their derivatives. These compounds are then transformed further, notably by introducing highly basic aliphatic amines into the oxazole's 5 position or by inserting the oxazol-2-yl moiety into the oxazole ring's 4 position (Prokopenko et al., 2010).
Reactivity and Transformation
The reactivity of 2-aryl-5-arylsulfanyl-1,3-oxazole-4-carboxylic acids and their derivatives has been studied, revealing a convenient synthesis process from Cl2C=C(NHCOR)C(O)OMe substrates. These products are noted for their suitability for various transformations, such as recyclization of certain oxazole-4-carboxylic acid hydrazide derivatives, resulting in the conversion of one oxazole ring into 1,3,4-oxadiazole (Pil'o et al., 2010).
Biological and Medicinal Research
Antibacterial Properties
The synthesis of 5-(1H-1,2,4-triazol-3-ylsulfanylmethyl)furan-2-carboxylic acid derivatives has been reported, focusing on their antibacterial properties. X-ray diffraction studies were used to analyze the structure, particularly the oscillating hydrogen atom's location in the triazole ring of specific methyl esters (Iradyan et al., 2014).
Antimicrobial Activity
Research on novel 2-substituted benzoxazole derivatives showcased their synthesis and characterization, with a focus on their antimicrobial activity. The compounds synthesized were analyzed using various techniques, including elemental analysis, melting point determination, and spectral data, to confirm their structure and assess their biological potential (Balaswamy et al., 2012).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
5-(5-methylfuran-2-yl)-1,2-oxazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c1-5-2-3-7(13-5)8-6(9(11)12)4-10-14-8/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJQTSUIKPLRDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=C(C=NO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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